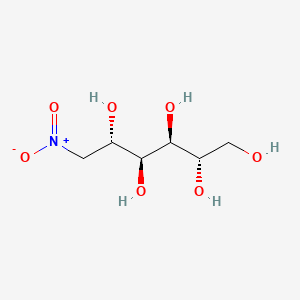
1,2-Benzenedicarboxylic acid, 4,4'-oxybis-
Overview
Description
Scientific Research Applications
Polyimide Synthesis
4,4’-oxydiphthalic acid is used in the synthesis of aromatic polyimides . These polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents using a one-step method with the poly(amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride .
Thermal Stability
Polyimides derived from 4,4’-oxydiphthalic acid exhibit excellent thermal stability . They have a decomposition temperature (T d) greater than 500 °C .
Dielectric Properties
These polyimides also have lower dielectric properties . This makes them suitable for applications in industries that require materials with low dielectric constants.
Solubility
The polyimides synthesized from 4,4’-oxydiphthalic acid are soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ) .
Aerospace Applications
Due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties, polyimides have various applications in the aerospace industry .
Electronics Industry
Polyimides are also used in the electronics industry, specifically in the production of high-end personal electronic devices . They are used in free films and in FCCL production .
Solar Sail Membrane
A novel heat sealable asymmetric polyimide thin film derived from 2,3,3 窶・4窶・oxydiphthalic dianhydride (a-ODPA) and 4,4窶・ODA has been developed for application as a solar sail membrane .
Automobile Industry
Polyimides have applications in the automobile industry due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of polyimide resins , suggesting that its targets could be related to the formation and modification of these polymers.
Mode of Action
It is known to participate in the synthesis of polyimide resins , indicating that it likely interacts with other compounds to form complex polymer structures.
Biochemical Pathways
Given its role in the synthesis of polyimide resins , it is likely involved in the biochemical pathways related to polymer formation and modification.
Result of Action
Its use in the synthesis of polyimide resins suggests that it contributes to the formation of these complex polymer structures.
Action Environment
Given its role in the synthesis of polyimide resins , factors such as temperature and solvent conditions could potentially impact its action.
properties
IUPAC Name |
4-(3,4-dicarboxyphenoxy)phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O9/c17-13(18)9-3-1-7(5-11(9)15(21)22)25-8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVXPSKEVWKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064775 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |
CAS RN |
7717-76-2 | |
| Record name | 4,4′-Oxydiphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7717-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007717762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What is the molecular formula and weight of 4,4'-Oxydiphthalic acid?
A1: 4,4'-Oxydiphthalic acid has the molecular formula C16H10O7 and a molecular weight of 314.23 g/mol.
Q2: Is there any spectroscopic data available for 4,4'-Oxydiphthalic acid?
A2: While the provided research papers do not detail specific spectroscopic data, ODPA is commonly characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) [, ] and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify functional groups, while NMR provides insights into the compound's structure and purity.
Q3: How is 4,4'-Oxydiphthalic acid used in material science?
A3: ODPA is a key building block in synthesizing high-performance polymers, particularly polyimides [, , , ]. Its rigid structure and ability to form strong intermolecular interactions contribute to the exceptional thermal stability, mechanical strength, and chemical resistance of these polymers.
Q4: Can you elaborate on the stability of ODPA-based materials under various conditions?
A4: Polyimide materials derived from ODPA exhibit remarkable stability under a wide range of conditions. Research highlights their high glass transition temperatures (Tg), often exceeding 360 °C [], indicating excellent thermal resistance. These materials also demonstrate resilience to thermal-oxidative degradation even after prolonged exposure to elevated temperatures (e.g., 320 °C for 500 hours) []. Additionally, they exhibit good hygrothermal resistance, maintaining their properties after prolonged exposure to high humidity and temperature (e.g., 120 °C under 2 atm for 100 hours) [].
Q5: How is 4,4'-Oxydiphthalic acid used in coordination chemistry?
A5: ODPA serves as a versatile ligand in coordination chemistry, forming diverse metal-organic frameworks (MOFs) [, , , , , , , , , ]. Its ability to adopt various coordination modes with metal ions allows for the construction of intricate architectures with potential applications in areas like gas storage, catalysis, and sensing.
Q6: What role does the structure of ODPA play in the formation of MOFs?
A6: ODPA's V-shaped structure and its multidentate nature, arising from the four carboxylate groups, are crucial for MOF formation [, ]. These features enable ODPA to bridge multiple metal centers, leading to the formation of extended networks with diverse topologies.
Q7: Are there examples of ODPA-based MOFs exhibiting specific functionalities?
A7: Yes, research demonstrates the functional versatility of ODPA-based MOFs. For instance, some ODPA-based MOFs have shown promising luminescent properties, acting as sensors for detecting specific anions like SCN-, Cl-, Br-, and I- in aqueous solutions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B1593721.png)



![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1593729.png)



